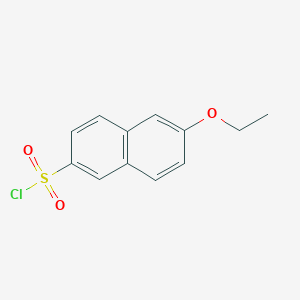

6-Ethoxynaphthalene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxynaphthalene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C12H11ClO3S and its molecular weight is 270.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial and Anticancer Activity

The compound has garnered attention as a lead structure in the development of new antibacterial and anticancer agents. Its sulfonamide group is known for its biological activity, particularly in inhibiting enzymes that are crucial for the survival and proliferation of pathogenic organisms and cancer cells. Research indicates that derivatives of sulfonamides exhibit potent antimicrobial properties, making them suitable candidates for drug development targeting infections and tumors .

Mechanism of Action

Studies have shown that compounds similar to 6-Ethoxynaphthalene-2-sulfonyl chloride can modulate inflammatory responses and inhibit specific enzymes involved in disease processes. For instance, enzyme inhibition assays and molecular docking studies have been employed to elucidate its mechanism of action against various biological targets . This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Chemical Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitutions with various amines or alcohols to yield new derivatives, expanding its utility in synthetic chemistry . The chlorosulfonic acid or thionyl chloride can be used to synthesize sulfonyl chlorides from aromatic compounds, highlighting its role in producing high-purity aromatic sulfonyl chlorides on an industrial scale .

Reactivity and Derivative Formation

The reactivity of this compound allows for the formation of diverse chemical entities through electrophilic aromatic substitution reactions. This characteristic enhances its application in synthesizing complex molecules required for pharmaceutical research .

Biological Studies

Enzyme Inhibition Studies

Research involving this compound has primarily focused on its binding affinity to various enzymes and receptors. Such studies often utilize advanced techniques like high-performance liquid chromatography (HPLC) to analyze the compound's interactions with biological targets, providing insights into its potential therapeutic effects .

Case Studies

Several case studies have documented the efficacy of related sulfonamide compounds against bacterial strains and cancer cell lines. For example, compounds derived from similar naphthalene sulfonyl structures have demonstrated significant inhibitory effects on growth rates of certain pathogens and tumor cells, warranting further exploration into their clinical applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. Key reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines (e.g., octadecylamine) in the presence of triethylamine yields sulfonamides:

textClCH₂C₆H₃(OEt)SO₂Cl + RNH₂ → ClCH₂C₆H₃(OEt)SO₂NHR + HCl

This reaction proceeds via an Sₙ2 mechanism , where the amine acts as a nucleophile, displacing chloride . Steric hindrance from the ethoxy group slightly reduces reaction rates compared to simpler sulfonyl chlorides .

Esterification

Reaction with alcohols (e.g., ethanol) produces sulfonate esters:

textClCH₂C₆H₃(OEt)SO₂Cl + ROH → ClCH₂C₆H₃(OEt)SO₂OR + HCl

Polar aprotic solvents (e.g., DCM) and bases like triethylamine enhance yields by neutralizing HCl .

Dehydrohalogenation and Sulfene Formation

Under basic conditions, 6-ethoxynaphthalene-2-sulfonyl chloride undergoes elimination to form sulfenes (R₂C=SO₂). For example, with triethylamine:

textClCH₂C₆H₃(OEt)SO₂Cl + Et₃N → CH₂=C₆H₃(OEt)SO₂ + Et₃NH⁺Cl⁻

Axial sulfonyl chlorides react 71x faster than equatorial isomers due to steric and electronic factors . The reaction follows an E2 mechanism , with simultaneous deprotonation and chloride elimination .

Radical-Mediated Reactions

Recent studies show that this compound participates in photocatalytic radical reactions . When irradiated with visible light in the presence of a nickel catalyst and a Hantzsch ester (HE), it forms sulfonyl radicals that undergo enantioselective addition to α,β-unsaturated N-acylpyrazoles :

textClCH₂C₆H₃(OEt)SO₂Cl + HE → [ClCH₂C₆H₃(OEt)SO₂•] + byproducts

Radical intermediates are trapped via hydrogen atom transfer (HAT), yielding chiral sulfones with 97:3 enantiomeric ratios .

Influence of Substituents on Reactivity

The ethoxy group at position 6 exerts ortho-directing effects , altering electronic and steric properties:

-

Electronic Effects : The electron-donating ethoxy group reduces electrophilicity at the sulfur center, slowing Sₙ2 reactions .

-

Steric Effects : Steric bulk at the ortho position accelerates elimination by destabilizing the ground state .

Table 2: Hammett Correlation for Sulfonyl Chloride Reactivity

| Substituent (σ) | Relative Rate (k/k₀) |

|---|---|

| -OEt (σ ≈ -0.25) | 0.85 |

| -NO₂ (σ ≈ +0.78) | 2.10 |

| -CF₃ (σ ≈ +0.43) | 1.62 |

Data from chloride exchange kinetics in arenesulfonyl chlorides .

Comparative Reactivity with Analogues

This compound shows distinct behavior compared to simpler sulfonyl chlorides:

| Property | 6-Ethoxynaphthalene Derivative | Benzene Sulfonyl Chloride |

|---|---|---|

| Sₙ2 Reaction Rate (k) | 0.85 (relative to H) | 1.00 |

| Elimination Preference | High (E2 pathway) | Low (Sₙ2 dominant) |

| Radical Stability | Moderate | Low |

Propriétés

Formule moléculaire |

C12H11ClO3S |

|---|---|

Poids moléculaire |

270.73 g/mol |

Nom IUPAC |

6-ethoxynaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-10-8-12(17(13,14)15)6-4-9(10)7-11/h3-8H,2H2,1H3 |

Clé InChI |

WTGZUEQKHIOABF-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.